![molecular formula C18H15ClO3S B3035863 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal CAS No. 338755-71-8](/img/structure/B3035863.png)
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal
Overview
Description
The compound "3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal" is a derivative of thiochromen-4-one, which is a sulfur analog of chromen-4-one. The presence of hydroxymethyl groups and the acetal functionality suggests that it may have applications in organic synthesis as a protecting group or as an intermediate in the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of diacetals, such as the one , can be achieved by the condensation of aldehydes and ketones with diols in the presence of catalysts. An efficient procedure for the preparation of diacetals using anhydrous ferrous sulfate as a catalyst has been reported . This method offers a mild and environmentally friendly approach to the synthesis of diacetals, which could potentially be applied to the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been studied using various spectroscopic techniques, including IR, 1H NMR, and 13C NMR spectroscopy . Quantum-chemical calculations using ab initio DFT methods have also been employed to predict stable conformations and to understand the electronic properties of similar molecules . These techniques could be used to analyze the molecular structure of "3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal" and to confirm its synthesis.
Chemical Reactions Analysis
The reactivity of diacetals and related compounds can be quite versatile. For instance, trichloroisocyanuric acid has been used as a catalyst for transthioacetalization of diacetals, which could be relevant for the transformation of the compound . Additionally, the presence of hydroxymethyl groups may allow for further functionalization through various organic reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of diacetals are influenced by their functional groups. Many diacetals are crystalline substances with sharp melting points, which can be advantageous for purification and characterization . The hydroxymethyl groups in the compound may also confer certain solubility properties, which could be beneficial in different applications, such as plasticizers, vulcanizers, or as physiologically active substances .
Scientific Research Applications
Chemical Synthesis and Characterization
Synthesis Techniques
The compound 3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal can be synthesized through various chemical reactions. For instance, the synthesis of related compounds involves condensation reactions in alkaline mediums and the use of spectroscopic methods for characterization, such as IR spectroscopy and NMR (Bazhykova et al., 2018).
Structural Analysis and Reactivity
Studies on similar compounds have revealed insights into their structural elements and reactivity. For example, research on C,O-dialkylation products and their reactivity provides valuable information about the structural characteristics of related chemical compounds (Snyder et al., 2003).
Applications in Material Science
Conducting Polymer Applications
Some derivatives of the compound have been explored for their potential in conducting polymer applications. Research has shown that certain monomers bearing hydroxymethylene functions, similar to those in the target compound, display properties suitable for use in polymer films and conducting materials (Pardieu et al., 2013).
Photoinitiating Systems
The use of cyclic acetals, a category to which the target compound belongs, has been investigated in photoinitiating systems. These studies explore how cyclic acetals can replace conventional amines in photopolymerization processes, indicating potential applications in UV and visible light photopolymerization (Shi et al., 2007).
Biochemical and Medicinal Research
Synthetic Building Blocks
The compound and its derivatives serve as versatile synthetic building blocks in the preparation of various enantiomeric forms, which are crucial in biochemical research and drug development (Guanti et al., 1992).
Antiproliferative Activity
Research into similar acetal compounds has shown their potential in antiproliferative activities against cancer cells. For example, studies on acyclic and cyclic salicyl-derived O,O-acetals have demonstrated their effectiveness against breast cancer cells (Saniger et al., 2003).
properties
IUPAC Name |
2-(4-chlorophenyl)spiro[1,3-dioxane-5,3'-2H-thiochromene]-4'-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClO3S/c19-13-7-5-12(6-8-13)17-21-9-18(10-22-17)11-23-15-4-2-1-3-14(15)16(18)20/h1-8,17H,9-11H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXIFWZVJXKYRBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(COC(O1)C3=CC=C(C=C3)Cl)CSC4=CC=CC=C4C2=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301148622 | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-bis(Hydroxymethyl)-2,3-dihydro-4H-thiochromen-4-one 4-chlorobenzaldehyde acetal | |
CAS RN |
338755-71-8 | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338755-71-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2′-(4-Chlorophenyl)spiro[2H-1-benzothiopyran-3(4H),5′-[1,3]dioxan]-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301148622 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.